-Boc-2-Ethynylpyrrolidine, also known as tert-butyl 2-ethynylpyrrolidine-1-carboxylate, finds application as a versatile building block in organic synthesis. Its presence of a protected amine group ("Boc" or tert-butyl oxycarbonyl) and an alkyne functionality allows for diverse transformations, including:
The unique combination of functionalities in 1-Boc-2-Ethynylpyrrolidine makes it an attractive candidate for exploring potential drug candidates. Studies have investigated its potential in various therapeutic areas, including:
The presence of the alkyne group allows 1-Boc-2-Ethynylpyrrolidine to be utilized in the synthesis of various functional materials:
1-Boc-2-Ethynylpyrrolidine is a chiral compound characterized by a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethynyl substituent at the second position. This structure imparts unique chemical properties, making it significant in organic synthesis and medicinal chemistry. The presence of the Boc group enhances stability and solubility, facilitating its use in various
These reactions are vital for its role as a building block in the synthesis of various biologically active compounds.
Compounds containing the pyrrolidine structure, including 1-Boc-2-Ethynylpyrrolidine, often exhibit significant biological activities. Research indicates that they can possess properties such as:
The biological effects are typically dose-dependent and influenced by the specific molecular structure, which can be analyzed using quantitative structure-activity relationship models.
The synthesis of 1-Boc-2-Ethynylpyrrolidine generally involves several steps:
These methods highlight the versatility of synthetic approaches available for obtaining this compound.
1-Boc-2-Ethynylpyrrolidine has several applications across various fields:
Interaction studies involving 1-Boc-2-Ethynylpyrrolidine focus on its reactivity and compatibility with other reagents in synthetic pathways. Techniques such as:
These studies contribute to understanding its pharmacological profile and guiding further development.
Several compounds share structural similarities with 1-Boc-2-Ethynylpyrrolidine, each exhibiting unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Boc-pyrrolidine | Pyrrolidine ring with Boc group | Used as a versatile intermediate in organic synthesis. |
2-Methylpyrrolidine | Methyl group on pyrrolidine | Exhibits neuroprotective effects. |
1-Boc-2-Methylpyrrolidine | Methyl substituent at the second position | Known for its applications in asymmetric synthesis. |
1-Boc-2-Ethylpyrrolidine | Ethyl group instead of methyl | Potentially different biological activities compared to methyl analogs. |
The uniqueness of 1-Boc-2-Ethynylpyrrolidine lies in its specific chiral configuration and functional groups, which significantly influence its biological activity and reactivity compared to these similar compounds. Its ethynyl substituent distinguishes it from other derivatives, potentially enhancing its utility in medicinal chemistry and organic synthesis.
The compound’s development is rooted in advances in chiral auxiliaries and protecting group strategies during the late 20th century. The introduction of tert-butanesulfinamide as a chiral auxiliary in the 2000s (source 6) enabled stereoselective synthesis of pyrrolidine derivatives, including 1-Boc-2-ethynylpyrrolidine. Early synthetic routes involved alkylation of pyrrolidine precursors followed by Boc protection, as demonstrated in protocols using tert-leucine and ketones (source 6, 13).
1-Boc-2-ethynylpyrrolidine belongs to two functional classes:
Year | Development | Significance | Source |
---|---|---|---|
2001 | Advent of click chemistry | Enabled Cu-free cycloaddition applications | 7, 15 |
2010 | tert-Butanesulfinamide methodologies | Improved stereocontrol in synthesis | 6 |
2020 | Scalable continuous-flow synthesis | Enhanced industrial applicability | 14 |
Early access relied on transforming a 2,2-dibromovinyl precursor through lithium-mediated double elimination of hydrogen bromide (Scheme 1, Entry 1). Subsequent developments introduced a one-pot reduction–homologation sequence in which an ester is reduced to an aldehyde with diisobutylaluminum hydride, followed immediately by an Ohira–Bestmann homologation to give the terminal alkyne (Entry 2).
Table 1 Established classical routes
Entry | Starting material (configuration) | Key reagents / solvent | Temperature | Reaction time | Isolated yield | Reference |
---|---|---|---|---|---|---|
1 | tert-butyl 2-(2,2-dibromovinyl)pyrrolidine-1-carboxylate (R) | n-butyllithium, tetrahydrofuran | –78 °C → –10 °C | 40 min | 88% | [1] |
2 | tert-butyl 2-(2,2-dibromovinyl)pyrrolidine-1-carboxylate (S) | n-butyllithium, tetrahydrofuran | –78 °C → –10 °C | 40 min | 84% | [1] |
3 | tert-butyl 2-(methoxycarbonyl)pyrrolidine-1-carboxylate (D-proline ester) | diisobutylaluminum hydride → methanol → potassium carbonate + dimethyl (1-diazo-2-oxopropyl)phosphonate, dichloromethane | –76 °C → 22 °C | 18 h | 73–77% | [2] |
Research findings
Organolithium elimination (Section 3.1) remains valuable; however, more recent protocols generate the alkyne under milder conditions:
Palladium-mediated C(sp²)–C(sp) coupling now enables direct assembly of the alkyne fragment onto pre-functionalised pyrrolidine scaffolds:
Table 2 Representative catalytic routes
Catalyst system | Electrophile | Nucleophile | Conditions | Yield | Reference |
---|---|---|---|---|---|
palladium acetate / Xantphos + 1.5 equiv pivalic anhydride | in-situ mixed anhydride of pyrrolidine-2-carboxylic acid | terminal alkyne (acetylene source) | 160 °C, dioxane, 15 h | 72% (model system) | [3] |
bis(triphenylphosphine)palladium dichloride + copper(I) iodide | 7-bromo-6-substituted pyridine | target alkyne | dimethylformamide, 125 °C, 15 min (microwave) | 65% | [1] |
Research findings
The chiral pool approach, beginning with either D- or L-proline tert-butyl esters, preserves configuration at C-2 throughout both classical and modern sequences. Key stereochemical metrics are collected below.
Table 3 Optical activity and enantiomeric integrity
Route | Configuration retained | [α] (c, solvent) | Enantiomeric excess | Reference |
---|---|---|---|---|
One-pot reduction–homologation | R | +100.2 (0.012, methanol) | >99% | [2] |
Lithium–dibromovinyl elimination | R | +129 (0.51, methanol) | >98% | [1] |
Lithium–dibromovinyl elimination | S | – (analogue) | >98% | [1] |
Complementary asymmetric strategies—such as catalytic allylic substitution followed by ring closure to furnish C₂-symmetrical pyrrolidines—can also deliver enantiopure precursors that are convertible to the target alkyne with no erosion of optical purity [4].
Normal-phase column chromatography on silica gel (particle size 40–60 micrometres) using gradients from hexane to ethyl acetate routinely provides >97% purity in a single pass [2].
Quantitative nuclear magnetic resonance with trimethoxybenzene as an internal standard affords absolute purity without reliance on chromatographic integration [2].
Spectroscopic profile (typical batch):
- Proton nuclear magnetic resonance (600 megahertz, deuterated chloroform) δ 4.23–4.64 (multiplet, 1 H), 3.14–3.55 (multiplet, 2 H), 2.14–1.95 (multiplet, 4 H), 1.46 (singlet, 9 H) [2].
- Carbon nuclear magnetic resonance (151 megahertz) shows characteristic resonances at 154.1 p.p.m. (carbamate carbonyl) and 79.9 p.p.m. (alkyne sp-carbon) [2].
- Infra-red: terminal alkyne stretch at 3290 centimetres⁻¹ and carbamate carbonyl at 1689 centimetres⁻¹ [2].
Chiral high-performance liquid chromatography (amylose-based stationary phases, polar organic mode) enables routine verification of enantiomeric excess when required for pharmaceutical intermediates [4].
Irritant